N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
The primary target of TCMDC-125134 is the kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It has been validated as a drug target in malaria that offers prophylactic, transmission blocking, and curative potential .
Mode of Action
TCMDC-125134 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This inhibition disrupts the function of PfCLK3, affecting the survival and development of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125134 affects the RNA splicing of the malarial parasite . RNA splicing is a crucial process in the parasite’s life cycle, and disruption of this process can lead to the death of the parasite . Therefore, TCMDC-125134 affects the biochemical pathways related to RNA splicing and the survival of the parasite .
Pharmacokinetics
It is generally understood that these properties are crucial for the bioavailability and efficacy of a drug
Result of Action
The result of TCMDC-125134’s action is the inhibition of the survival and development of the Plasmodium falciparum parasite . By inhibiting PfCLK3, TCMDC-125134 disrupts the RNA splicing process, which is essential for the parasite’s life cycle . This leads to the death of the parasite and the potential clearance of the malaria infection .
Biochemical Analysis
Biochemical Properties
TCMDC-125134 interacts with the PfCLK3 enzyme, a member of the cyclin-dependent like protein kinase family . The interaction occurs between the kinase hinge region peptide backbone and the compound via two hydrogen bonds . This interaction is crucial for the inhibition of PfCLK3, thereby affecting the survival of the Plasmodium falciparum parasite .
Cellular Effects
The effects of TCMDC-125134 on cellular processes are primarily related to its inhibitory action on the PfCLK3 enzyme. By inhibiting PfCLK3, TCMDC-125134 disrupts the regulation of malarial parasite RNA splicing, which is essential for the survival of blood stage Plasmodium falciparum .
Molecular Mechanism
The molecular mechanism of TCMDC-125134 involves its binding interactions with the PfCLK3 enzyme. The compound forms two hydrogen bonds with the kinase hinge region peptide backbone, leading to the inhibition of PfCLK3 . This inhibition disrupts the regulation of malarial parasite RNA splicing, thereby affecting the survival of the Plasmodium falciparum parasite .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits promising antimalarial activity and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide.
Thioether formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(benzyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c18-13-4-3-11(17(19,20)21)8-14(13)23-15(25)10-27-16-22-5-6-24(16)9-12-2-1-7-26-12/h1-8H,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKCCBHPHJHCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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